3-Morpholinone, 4-(4-piperidinyl)-

Overview

Description

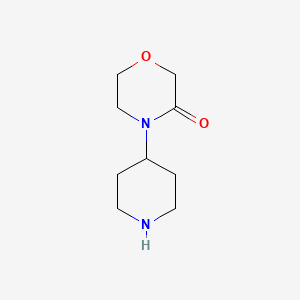

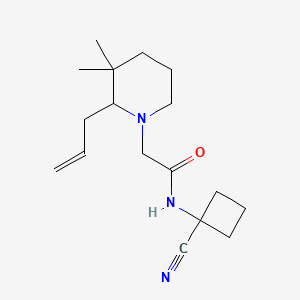

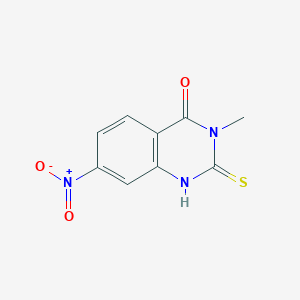

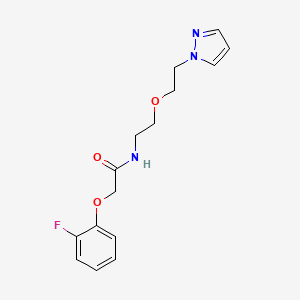

“3-Morpholinone, 4-(4-piperidinyl)-” is a chemical compound with the molecular formula C9H16N2O2 . It is used in laboratory settings .

Synthesis Analysis

The synthesis of piperidine derivatives, which includes “3-Morpholinone, 4-(4-piperidinyl)-”, has been a subject of recent scientific literature. The synthesis involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A method for synthesizing 4-(4-aminophenyl)-3-morpholone has been reported, which involves condensing p-halonitrobenzene and morpholine to generate 4-(4-nitrophenyl) morpholine, then oxidizing the 4-(4-nitrophenyl) morpholine to generate 4-(4-nitrophenyl)-3-morpholinone .Molecular Structure Analysis

The molecular structure of “3-Morpholinone, 4-(4-piperidinyl)-” consists of 9 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

A study has reported the one-pot synthesis of novel series of urea derivatives from 4-(4-aminophenyl)-3-morpholinone via in situ generated isocyanate through a continuous-flow system .Physical And Chemical Properties Analysis

The physical and chemical properties of a substance can be observed or measured without changing the identity of the substance. These include color, density, hardness, and melting and boiling points . The molecular formula of “3-Morpholinone, 4-(4-piperidinyl)-” is C9H16N2O2, and it has an average mass of 170.252 Da .Scientific Research Applications

Synthesis and Structural Exploration

- A novel bioactive heterocycle, prepared from 3-(piperidin-4-yl)benzo[d]isoxazole, showed antiproliferative activity. The compound's structure was characterized using various spectroscopic methods, and its stability was attributed to specific inter and intra-molecular hydrogen bonds, as analyzed through Hirshfeld surface analysis (Benaka Prasad et al., 2018).

- Synthesis of new enamine derivatives of lapachol resulted in compounds with potential biological activities, including anticancer properties, as established mainly by NMR analysis. These products were evaluated against Artemia salina, Aedes aegypti, and human breast cells (Oliveira et al., 2002).

Biological Activities and Applications

- Morpholinone inhibitors of the MDM2-p53 protein-protein interaction were developed, with one compound exhibiting significant biochemical and cellular potency, as well as antitumor activity in osteosarcoma models. This highlights the potential of morpholinone cores for therapeutic applications (González et al., 2014).

- Novel 4-aminopiperidines showed remarkable antifungal activity, inspired by the structures of known antifungals. These compounds demonstrated growth-inhibiting activity against various fungal isolates, indicating their potential as new antifungal agents targeting ergosterol biosynthesis (Krauss et al., 2021).

Chemical Properties and Reactions

- The synthesis of 3-alkoxy-4,4-difluoropiperidines was achieved through deoxofluorination, showing the importance of these compounds as building blocks in pharmaceutical chemistry. This work underlines the functional versatility of piperidines modified with morpholine and other groups (Surmont et al., 2009).

Safety and Hazards

According to a safety data sheet, “3-Morpholinone, 4-(4-piperidinyl)-” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, allergic skin reaction, serious eye damage, and respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The synthesis of piperidine derivatives, including “3-Morpholinone, 4-(4-piperidinyl)-”, is an important task of modern organic chemistry. With the advances of protein structures and identification of new disease targets, there is a growing interest in piperidine-based derivatives for drug design and synthesis . The development of fast and cost-effective methods for the synthesis of substituted piperidines is a key future direction .

Mechanism of Action

Target of Action

It’s known that piperidine derivatives often interact with various receptors and enzymes in the body .

Mode of Action

Piperidine derivatives are known to interact with their targets, leading to various biochemical changes .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

It’s known that piperidine derivatives generally undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities .

properties

IUPAC Name |

4-piperidin-4-ylmorpholin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-9-7-13-6-5-11(9)8-1-3-10-4-2-8/h8,10H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGXCDDZOLFNMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCOCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2777311.png)

![3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2777332.png)